
Proctosedyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proctosedyl, also known as this compound, is a useful research compound. Its molecular formula is C64H105N9O20 and its molecular weight is 1320.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Applications
-
Hemorrhoids Treatment
- Proctosedyl is primarily used to relieve symptoms associated with hemorrhoids, such as pain, itching, and inflammation. It has been shown to provide significant relief from these symptoms within two weeks of treatment .
- A comparative study involving 89 patients indicated that both this compound and a competitor product effectively reduced pain and bleeding, achieving over 90% symptom control after three weeks .
-
Anal Fissures
- The formulation is also effective in managing pain associated with anal fissures, providing symptomatic relief during the healing process.
-
Post-operative Care
- This compound is recommended for patients undergoing hemorrhoidectomy to alleviate postoperative discomfort and promote recovery.
- Pregnancy
Allergic Reactions
Several case studies have documented allergic contact dermatitis associated with this compound use. In one report, three patients developed autoeczematization reactions after using this compound, indicating potential sensitization to its components .
- Case 1 : A 72-year-old man experienced severe dermatitis localized initially to the perianal area after using this compound cream.
- Case 2 : A 27-year-old man presented with widespread eczema following the application of Proctomyxin cream, a similar product.
- Case 3 : A 44-year-old man developed generalized dermatitis after starting treatment with this compound cream.
These cases highlight the need for caution when prescribing these medications, especially in patients with a history of skin sensitivities .
Efficacy and Tolerability
Research has consistently shown that this compound is effective in managing symptoms of hemorrhoids and other proctological conditions. The tolerability profile is generally favorable, with minimal side effects reported in clinical trials.
- A study comparing the efficacy of this compound against another product found no significant differences in symptom relief or tolerability between the two treatments .
Summary Table of Applications
Application | Description | Efficacy Evidence |
---|---|---|
Hemorrhoids | Relief from pain, itching, and inflammation | >90% symptom control after 3 weeks |
Anal Fissures | Pain management during healing | Effective symptomatic relief |
Post-operative Care | Alleviation of discomfort post-hemorrhoid surgery | Recommended for postoperative use |
Pregnancy | Safe for treating hemorrhoids in pregnant women | 100% symptom resolution in study |
Chemical Reactions Analysis
Functional Group Reactivity
-
Ketone (C3 and C20 positions) : Susceptible to nucleophilic addition and reduction reactions.
-
Hydroxyl groups (C11, C17) : Participate in esterification, oxidation, and dehydration.
-
Double bond (C4-C5) : Prone to hydrogenation or epoxidation.
Key Reactions
Reaction Type | Conditions | Reactants/Reagents | Products |
---|---|---|---|
Oxidation | Strong oxidizing agents | Hydrocortisone + [O] | Cortisone (C₂₁H₂₈O₅) |
Esterification | Acid catalysis | Hydrocortisone + Acetic anhydride | Hydrocortisone acetate |
Reduction | Catalytic hydrogenation | Hydrocortisone + H₂ | Dihydrohydrocortisone |
Stability Notes : Hydrocortisone degrades under UV light or alkaline conditions, forming Δ¹-dehydro derivatives .
Functional Group Reactivity
-
Amino groups : React with aldehydes (e.g., Maillard reaction) or undergo acetylation.
-
Hydroxyl groups : Participate in glycosidic bond hydrolysis.
-
Sulfate ester : Hydrolyzes in acidic/basic media.
Key Reactions
Reaction Type | Conditions | Reactants/Reagents | Products |
---|---|---|---|
Acid Hydrolysis | HCl (1M, 100°C) | Framycetin sulfate + H⁺ | Framycetin + H₂SO₄ |
Alkaline Degradation | NaOH (pH >10) | Framycetin sulfate + OH⁻ | Neamine derivatives + SO₄²⁻ |
Oxidation | H₂O₂ | Framycetin + H₂O₂ | Oxidized ring-opened products |
Stability Notes : Framycetin’s aminoglycoside structure is prone to hydrolysis in humid environments, reducing antibacterial efficacy .
Functional Group Reactivity
-
Amide group : Hydrolyzes in acidic/basic conditions.
-
Ester group (butoxy chain) : Susceptible to saponification.
-
Quinoline ring : Undergoes electrophilic substitution.
Key Reactions
Reaction Type | Conditions | Reactants/Reagents | Products |
---|---|---|---|
Acid Hydrolysis | HCl (6M, reflux) | Cinchocaine + H⁺ | 2-Butoxyquinoline-4-carboxylic acid + diethylaminoethylamine |
Saponification | NaOH (aqueous) | Cinchocaine + OH⁻ | Sodium carboxylate + alcohol |
Photodegradation | UV light (254 nm) | Cinchocaine | Quinoline ring cleavage products |
Stability Notes : The hydrochloride salt enhances stability, but light exposure accelerates degradation .
Functional Group Reactivity
-
Coumarin core : Undergoes photodimerization.
-
Glycosidic bond : Hydrolyzes in acidic conditions.
-
Phenolic hydroxyl : Reacts with Fe³⁺ to form complexes.
Key Reactions
Reaction Type | Conditions | Reactants/Reagents | Products |
---|---|---|---|
Acid Hydrolysis | H₂SO₄ (1M, 60°C) | Aesculin + H⁺ | Esculetin (C₉H₆O₄) + glucose |
Photodimerization | UV light (365 nm) | Aesculin | Aesculin dimer |
Chelation | FeCl₃ | Aesculin + Fe³⁺ | Blue-black iron complex |
Stability Notes : Aesculin is photosensitive and degrades in alkaline solutions, forming esculetin .
Stability Considerations for this compound Formulation
Component | Degradation Pathway | Stabilizers/Excipients | pH Sensitivity |
---|---|---|---|
Hydrocortisone | Oxidation, dehydration | Lanolin (ointment) | Unstable above pH 8.0 |
Framycetin sulfate | Hydrolysis | Anhydrous lanolin | Degrades rapidly at pH <4 or >9 |
Cinchocaine HCl | Hydrolysis, light | Liquid paraffin | Stable in pH 4–6 |
Aesculin | Photolysis | Hard fat (suppositories) | Degrades in alkaline media |
Formulation Insights :
-
The ointment base (lanolin, paraffin) minimizes oxidative and hydrolytic degradation .
-
Suppositories use hard fat to maintain melting point stability .
Interaction Potential in Combination
While no direct chemical interactions between active ingredients are reported, excipients like liquid paraffin may slow hydrolysis by reducing water activity. Synergistic degradation under heat (>40°C) or UV exposure necessitates storage at 15–30°C in opaque packaging .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to study Proctosedyl’s efficacy in inflammatory pathways?
- Methodological Guidance : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: Patients with hemorrhoidal inflammation.
- Intervention: Topical this compound (corticosteroid + local anesthetic).
- Comparison: Placebo or alternative corticosteroid formulations.
- Outcome: Reduction in IL-6/TNF-α levels or clinical symptom scores.
- Time: 7–14 days post-treatment.
This ensures specificity and alignment with measurable endpoints .
Q. What experimental design considerations are critical for evaluating this compound’s pharmacokinetics in preclinical models?
- Methodological Guidance :
- Randomization and blinding : Use stratified randomization to control for variables like disease severity. Double-blind protocols reduce observer bias .
- Dose-response curves : Include multiple dose cohorts (e.g., 0.1%, 0.5%, 1% hydrocortisone) to establish therapeutic windows and safety margins.
- Control groups : Compare against vehicle-only controls and active comparators (e.g., lidocaine-only formulations) .
Q. How should researchers address ethical compliance in human trials involving this compound?
- Methodological Guidance :
- Participant selection : Define inclusion/exclusion criteria (e.g., exclusion of immunocompromised patients) and document informed consent processes .
- Adverse event monitoring : Implement real-time data tracking for systemic absorption (e.g., plasma cortisol levels) and local reactions (erythema, itching) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy data across heterogeneous patient cohorts?
- Methodological Guidance :
- Subgroup analysis : Stratify data by variables like age, BMI, or baseline inflammation markers (e.g., CRP levels). Use multivariate regression to identify confounding factors .
- Meta-analysis : Aggregate data from multiple trials using PRISMA guidelines. Assess heterogeneity via I² statistics and address publication bias via funnel plots .
Q. What statistical methods are optimal for analyzing non-normal pharmacokinetic data from this compound studies?
- Methodological Guidance :
- Non-parametric tests : Use Wilcoxon signed-rank tests for paired pre/post-treatment comparisons.
- Bootstrapping : Apply resampling techniques to estimate confidence intervals for skewed AUC (Area Under Curve) data .
- Software : Implement analyses in R (lme4 for mixed-effects models) or SAS (PROC GLIMMIX) .
Q. How can longitudinal studies on this compound’s rebound effects be designed to minimize attrition bias?
- Methodological Guidance :
- Retention strategies : Use staggered follow-ups (e.g., 2-week, 1-month, 3-month intervals) with incentives (e.g., telehealth consultations).
- Imputation methods : Apply multiple imputation by chained equations (MICE) to handle missing data .
Q. Data Presentation and Validation
Q. What criteria should guide the selection of biomarkers for this compound’s mechanistic studies?
- Methodological Guidance :
- Specificity : Use ELISA or multiplex assays to quantify cytokines (e.g., IL-1β, IL-8) directly linked to hemorrhoidal inflammation.
- Reproducibility : Validate assays via intra- and inter-laboratory comparisons (coefficient of variation <15%) .
Q. How can researchers validate this compound’s localized efficacy against systemic absorption in animal models?
- Methodological Guidance :
- Tissue-specific sampling : Collect rectal mucosal biopsies for LC-MS/MS analysis of hydrocortisone concentrations.
- Microdialysis : Use in vivo probes to measure real-time drug distribution in target tissues .
Q. Cross-Disciplinary Integration
Q. What computational modeling approaches are suitable for predicting this compound’s drug-drug interactions?
- Methodological Guidance :
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate interactions using software like GastroPlus or Simcyp. Input parameters include CYP3A4 inhibition data and tissue permeability coefficients .
Q. How can qualitative methods enhance understanding of patient adherence to this compound regimens?
- Methodological Guidance :
- Mixed-methods design : Combine Likert-scale surveys (quantitative) with semi-structured interviews (qualitative) to identify barriers (e.g., application discomfort).
- Thematic analysis : Code interview transcripts using NVivo to identify recurring themes (e.g., "ease of use," "perceived efficacy") .
Q. Tables for Reference
Q. Table 1: Example Experimental Design for this compound Efficacy Study
Q. Table 2: Common Pitfalls in this compound Research and Mitigations
Properties
CAS No. |
8058-05-7 |
---|---|
Molecular Formula |
C64H105N9O20 |
Molecular Weight |
1320.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H46N6O13.C21H30O5.C20H29N3O2/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h5-23,30-36H,1-4,24-29H2;9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;14-,15-,16-,18+,19-,20-,21-;/m10./s1 |
InChI Key |
AZXZMCQMDWVCDF-SCEXVKQTSA-N |
SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Isomeric SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonyms |
Proctosedyl Proctosedyl ointment Proctosedyl suppository |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.